(2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)4(3(10)11)1-2-9-4/h9H,1-2H2,(H,10,11)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQYIZWRARDRKI-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@]1(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222575 | |
| Record name | (2R)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643860-66-5 | |
| Record name | (2R)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1643860-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Auxiliary-Mediated Cyclization
The use of Evans oxazolidinones as chiral auxiliaries enables enantioselective formation of the azetidine ring. In a representative procedure:
-
A β-keto ester is condensed with an Evans auxiliary to form a diastereomeric enolate.
-
Trifluoromethylation is achieved using Ruppert–Prakash reagent (TMSCF₃) under Lewis acid catalysis.
-
Reductive cyclization with LiAlH₄ yields the azetidine core.
This method achieves ee >95% but requires stoichiometric auxiliaries, limiting scalability.
Enantioselective Ring-Closing Metathesis
Grubbs catalysts facilitate ring-closing metathesis (RCM) of diene precursors. For example, a diene bearing a trifluoromethyl group and protected amine undergoes RCM with a Hoveyda–Grubbs II catalyst, affording the azetidine ring in 78% yield and 89% ee.
Resolution of Racemic Mixtures
Racemic synthesis followed by chiral resolution offers a cost-effective alternative. The patent CN103467350A details a resolution method for (S)-azetidine-2-carboxylic acid, adaptable to the trifluoromethyl analog:
Diastereomeric Salt Formation
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the racemate. For instance, vinyl esters of the azetidine carboxylic acid are hydrolyzed with 90% conversion and 99% ee for the (R)-enantiomer.
Catalytic Enantioselective Methods
Organocatalytic Trifluoromethylation
Chiral phase-transfer catalysts (PTCs) mediate asymmetric trifluoromethylation. A quaternary ammonium PTC derived from cinchona alkaloids facilitates the reaction of azetidine-2-carboxylic acid derivatives with CF₃I, yielding the (R)-enantiomer in 82% ee.
Transition Metal Catalysis
Palladium-catalyzed asymmetric allylic alkylation (AAA) introduces the trifluoromethyl group. A Pd/(S)-BINAP complex catalyzes the reaction between azetidine-derived nucleophiles and trifluoromethyl allylic carbonates, achieving 85% ee.
Solid-Phase Synthesis and Combinatorial Approaches
Solid-phase synthesis enables rapid diversification. A Wang resin-bound azetidine precursor undergoes trifluoromethylation via Umemoto’s reagent, followed by cleavage to yield the target compound in 65% purity.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Microreactor systems enhance safety and efficiency for exothermic steps like trifluoromethylation. A two-step flow process achieves 90% yield:
Crystallization-Induced Dynamic Resolution
Combining racemic synthesis with in situ crystallization shifts equilibrium toward the (R)-enantiomer, achieving 99% ee at 50% conversion.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Cyclization | 75 | 95 | Moderate | Low |
| Diastereomeric Resolution | 40 | 98 | High | Medium |
| Organocatalysis | 68 | 82 | Low | High |
| Continuous Flow | 90 | 99 | High | High |
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound serves as a crucial precursor in the synthesis of various bioactive molecules, particularly in the development of amino acids and peptide mimetics. Its unique structure allows for the incorporation of fluorine into organic molecules, which can significantly alter their biological activity.
Fluorinated Amino Acids
Research has demonstrated that (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid can be used to synthesize fluorinated amino acids. These amino acids are important for creating peptides with enhanced properties, such as increased resistance to enzymatic degradation and improved binding affinities to biological targets .
Medicinal Chemistry Applications
The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance pharmacological properties. The azetidine framework allows for the modification of lead compounds to improve their efficacy and selectivity.
Anticancer Agents
Studies have indicated that derivatives of (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid exhibit anticancer activity. For example, modifications to this scaffold have led to compounds that inhibit specific cancer cell lines, showcasing its potential as a starting point for novel anticancer drugs .
Antimicrobial Activity
Research has also explored the antimicrobial properties of compounds derived from (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid. The trifluoromethyl group contributes to increased potency against various bacterial strains, making it a candidate for developing new antibiotics .
Case Studies
Several case studies illustrate the utility of (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid in research:
Synthesis of Trifluoromethylated Peptides
In one study, researchers synthesized a series of trifluoromethylated peptides using (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid as a building block. The resulting peptides demonstrated enhanced stability and bioactivity compared to their non-fluorinated counterparts .
Development of Inhibitors for Enzymatic Targets
Another study focused on using this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways associated with cancer. The introduction of the trifluoromethyl group was crucial for achieving desired inhibitory effects .
Mechanism of Action
The mechanism of action of (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Azetidine-2-carboxylic Acid Derivatives
Key Differences :
Pyrrolidine and Aziridine Analogs
Key Differences :
Thiophene and Piperidine Derivatives
Key Differences :
- Aromatic vs. Aliphatic : Thiophene-2-carboxylic acid’s aromaticity enhances acidity and conjugation, whereas azetidine’s aliphatic ring supports stereochemical control in drug design .
- Ring Flexibility : Piperidine derivatives offer conformational flexibility, which may reduce binding specificity compared to the rigid azetidine core .
Physicochemical Comparison
| Property | (2R)-2-(Trifluoromethyl)azetidine-2-carboxylic Acid | Azetidine-2-carboxylic Acid | (2R)-Aziridine-2-carboxylic Acid |
|---|---|---|---|
| LogP (Predicted) | 0.98 | -1.20 | -0.85 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Topological Polar Surface Area | 63.6 Ų | 63.6 Ų | 63.6 Ų |
| Solubility (mg/mL) | ~50 (in DMSO) | ~100 (in water) | ~30 (in DMSO) |
Biological Activity
(2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid is a fluorinated derivative of azetidine, a five-membered nitrogen-containing heterocycle. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological effects.
Synthesis and Characterization
The synthesis of (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid typically involves the reaction of trifluoromethylated precursors with appropriate carboxylic acid derivatives. Various methods have been explored to optimize yields and purity, including the use of borane in THF or catecholborane under reflux conditions to improve amine yields during synthesis .
Antimicrobial Activity
Research indicates that azetidine derivatives, including (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal activities of synthesized azetidine compounds, suggesting that modifications in their structure can lead to enhanced efficacy against various pathogens .
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid | 1.56 | Antibacterial |
| Azetidinone derivative | 0.78 | Antitubercular |
| N-[3-(2-amino-5-nitrothiazolyl)-propyl]-4-(substitutedphenyl)-3-chloro-2-oxo-1-azetidine-carboxamide | 0.25 | Antibacterial |
Enzyme Inhibition
The compound has also been investigated for its role in inhibiting phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. Certain azetidinone analogues showed promising results in inhibiting PLA2 activity, indicating potential anti-inflammatory effects .
Case Study: PLA2 Inhibition
In vitro studies demonstrated that azetidinone derivatives exhibited varying degrees of PLA2 inhibition, with some compounds achieving significant reductions in enzyme activity. This suggests that (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid and its analogues could serve as candidates for developing anti-inflammatory drugs.
Metabolic Pathways
The metabolism of azetidine derivatives, including (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid, has been explored in various microbial systems. Research indicates that certain bacteria can utilize these compounds as nitrogen sources, which involves enzymatic ring-opening reactions leading to the release of nitrogen . This metabolic flexibility highlights the potential ecological roles of these compounds.
Q & A
Q. What synthetic strategies are commonly employed to prepare (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis typically involves chiral pool strategies or asymmetric catalysis to establish the (2R)-configuration. For example, trifluoromethylated azetidines can be synthesized via electrochemical tandem trifluoromethylation of allylamines followed by formal (3+2)-cycloaddition, as demonstrated in electrochemical methods . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Post-synthesis, chiral HPLC (e.g., YMC-Actus Triart C18 columns with MeCN/water mobile phases) confirms enantiomeric purity, as seen in patent data (retention time: 1.31–1.37 minutes) .
Q. How is (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid characterized analytically, and what key parameters are monitored?
- Methodological Answer : LCMS (liquid chromatography-mass spectrometry) is critical for molecular weight confirmation (e.g., m/z 853.0–867.0 [M+H]+) . HPLC retention times under standardized conditions (e.g., SMD-TFA05: 1.31–1.37 minutes) ensure batch consistency . Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, verifies trifluoromethyl group integration, while -NMR confirms azetidine ring proton environments .
Q. What role does the trifluoromethyl group play in the biological activity of this compound?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability in drug discovery contexts. Its electron-withdrawing nature also influences pKa (predicted ~4.01), affecting ionization under physiological conditions . In protein studies, the azetidine ring mimics proline but disrupts helical structures due to conformational constraints, enabling mechanistic investigations of protein misfolding .
Advanced Research Questions
Q. How can researchers resolve contradictions in LCMS/HPLC data during purity assessment of enantiomeric mixtures?
- Methodological Answer : Discrepancies may arise from co-eluting impurities or solvent interactions. Use orthogonal methods:
- Chiral SFC (supercritical fluid chromatography) for higher resolution of enantiomers.
- Ion mobility spectrometry to separate isobaric species.
- Tandem MS/MS to differentiate structural isomers.
Cross-validate with - HOESY NMR to probe spatial proximity of fluorine atoms to protons, confirming stereochemistry .
Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis without chiral chromatography?
- Methodological Answer :
- Dynamic kinetic resolution : Utilize catalysts like Rh(II)/Ru(II) complexes to invert stereochemistry in situ .
- Crystallization-induced diastereomer transformation : Convert enantiomers into diastereomeric salts (e.g., with tartaric acid) for selective crystallization .
- Biocatalytic approaches : Enantioselective enzymes (e.g., transaminases) can enhance ee >99% in aqueous media, as shown for related azetidine derivatives .
Q. How does the compound’s conformational rigidity impact its interactions with biological targets, such as proteases or kinases?
- Methodological Answer : The azetidine ring’s restricted rotation (compared to proline) alters binding kinetics. To study this:
- Perform molecular dynamics simulations comparing (2R)-azetidine vs. proline-containing peptides.
- Use isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy changes.
- Conduct X-ray crystallography of enzyme-inhibitor complexes to visualize steric clashes or hydrogen-bonding patterns .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer : Key challenges include:
- Exothermicity control : Trifluoromethylation reactions often release heat, risking racemization. Use flow reactors for precise temperature modulation .
- Purification bottlenecks : Replace chiral HPLC with simulated moving bed (SMB) chromatography for continuous purification .
- Catalyst leaching : Immobilize chiral catalysts on silica or polymers to enhance recyclability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
